molecular formula C18H28ClN B13750951 (+-)-endo-N-Phenethyl-2-bornanamine hydrochloride CAS No. 24629-69-4

(+-)-endo-N-Phenethyl-2-bornanamine hydrochloride

Cat. No.: B13750951
CAS No.: 24629-69-4
M. Wt: 293.9 g/mol
InChI Key: OUQOCOBNWGIHFY-UHFFFAOYSA-N
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Description

(±)-endo-N-Phenethyl-2-bornanamine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a phenethylamine moiety attached to a bornane skeleton. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride typically involves the following steps:

    Formation of the Bornane Skeleton: The initial step involves the preparation of the bornane skeleton, which can be achieved through the hydrogenation of camphor or related compounds.

    Attachment of the Phenethylamine Moiety: The phenethylamine moiety is introduced through a nucleophilic substitution reaction. This step often involves the use of phenethylamine and a suitable leaving group on the bornane skeleton.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-Phenethyl-2-bornanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced amine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenethylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(±)-endo-N-Phenethyl-2-bornanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but it is known to influence neurotransmitter release and reuptake processes.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: Shares the phenethylamine core but lacks the bornane skeleton.

    Methamphetamine: Similar to amphetamine but with an additional methyl group.

    Phenethylamine: The simplest form of the phenethylamine structure.

Uniqueness

(±)-endo-N-Phenethyl-2-bornanamine hydrochloride is unique due to its bornane skeleton, which imparts distinct steric and electronic properties. This structural feature differentiates it from other phenethylamine derivatives and contributes to its unique chemical and biological activities.

Properties

24629-69-4

Molecular Formula

C18H28ClN

Molecular Weight

293.9 g/mol

IUPAC Name

2-phenylethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride

InChI

InChI=1S/C18H27N.ClH/c1-17(2)15-9-11-18(17,3)16(13-15)19-12-10-14-7-5-4-6-8-14;/h4-8,15-16,19H,9-13H2,1-3H3;1H

InChI Key

OUQOCOBNWGIHFY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)[NH2+]CCC3=CC=CC=C3)C)C.[Cl-]

Origin of Product

United States

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